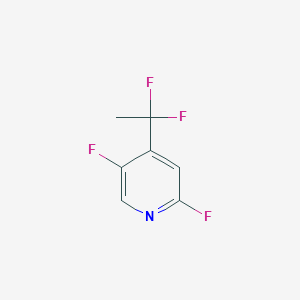

4-(1,1-Difluoroethyl)-2,5-difluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

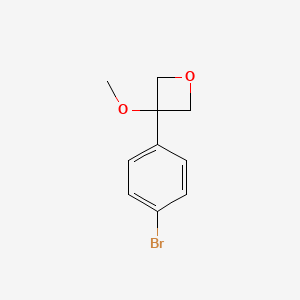

4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a chemical compound used in scientific research for various applications. It is a pyridine derivative with the molecular formula C7H4F4N. This chemical compound has gained attention due to its unique properties, which make it useful in various research fields.

Wissenschaftliche Forschungsanwendungen

Late-stage difluoromethylation

- Scientific Field : Organic Chemistry

- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

1,1-Difluoroethylation of arylboronic acids

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry and related fields. 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, is viewed as an ideal 1,1-difluoroethylating reagent .

- Methods of Application : A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl for the synthesis of (1,1-difluoroethyl)arenes has been disclosed .

- Results or Outcomes : The synthesis of such compounds is generally accomplished by two strategies: one is the transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives, dihydrofluorination of terminal arynes, and benzylic C–H fluorination; the other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .

4-(1,1-Difluoroethyl)acetophenone

- Scientific Field : Organic Synthesis

- Summary of Application : 4-(1,1-Difluoroethyl)acetophenone is a chemical compound with the formula C10H9F3O. It can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it would involve reactions that utilize the acetophenone moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-Difluoroethyl)benzonitrile

- Scientific Field : Medicinal Chemistry

- Summary of Application : 4-(1,1-Difluoroethyl)benzonitrile is a chemical compound that can be used as an intermediate in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzonitrile moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol

- Scientific Field : Organic Chemistry

- Summary of Application : 4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol is a chemical compound that can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzenemethanol moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Optical Properties of 4-(1,1-Difluoroethyl)-benzothiazolo

- Scientific Field : Materials Chemistry

- Summary of Application : Organic molecules with hybridized local and charge transfer (HLCT) characters have attracted attention because of their potential in the field of two-photon fluorescence imaging and light-emitting diodes (LEDs) .

- Methods of Application : The 4-(1,1-difluoroethyl)-benzothiazolo molecule is studied through various spectroscopy tests to explore the solvent-dependent photo-physical properties in the mono-disperse system and temperature-dependent photoluminescence behavior in the aggregation state system .

- Results or Outcomes : The monodisperse molecule shows apparent two-photon fluorescence properties and its absorption section enhances with solvent polarity owing to the intramolecular charge transfer (ICT) process .

Michael Addition of H-Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : The review discusses recent achievements in the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors .

- Methods of Application : The use of various Michael donors allows the construction of different carbon-heteroatom bonds .

- Results or Outcomes : The phospha-Michael addition is the intensively developed field and attracts much attention of the synthetic chemists in recent years .

(β-Diazo-α,α-Difluoroethyl)Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : We elaborate a method for the generation of (2-diazo-1,1-difluoroethyl)phosphonates from (β-amino-α,α-difluoroethyl)phosphonates as precursors and their application as masked carbenes in coupling reactions with sulfonic acids under photochemical conditions .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Eigenschaften

IUPAC Name |

4-(1,1-difluoroethyl)-2,5-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRZVGBMJBQIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)-2,5-difluoropyridine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

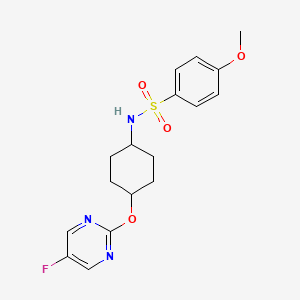

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

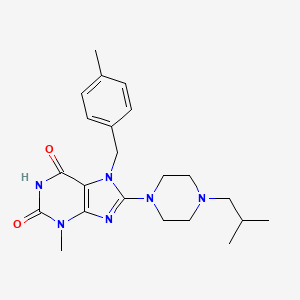

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)

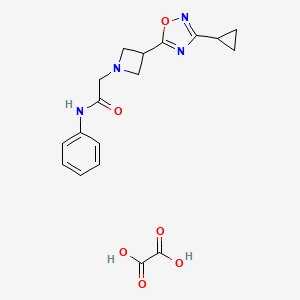

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

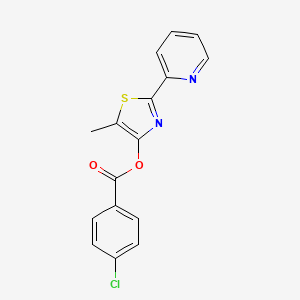

![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)